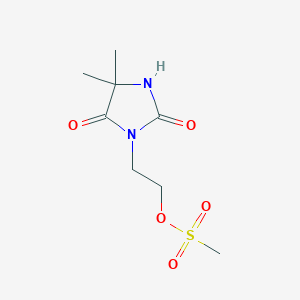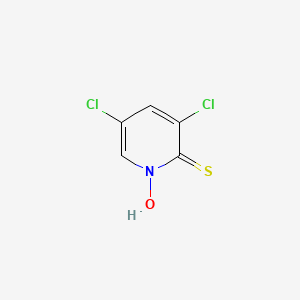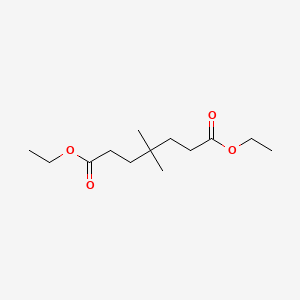
Heptanedioic acid, 4,4-dimethyl-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethylpimelic acid diethyl ester is an organic compound with the molecular formula C13H24O4. It is a derivative of pimelic acid, characterized by the presence of two ethyl ester groups and two methyl groups at the 4th position of the heptanedioic acid chain. This compound is used in various chemical and industrial applications due to its unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylpimelic acid diethyl ester typically involves the esterification of 4,4-dimethylpimelic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods: In an industrial setting, the production of 4,4-Dimethylpimelic acid diethyl ester can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-Dimethylpimelic acid diethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield 4,4-dimethylpimelic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, forming different derivatives
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base
Major Products:
Hydrolysis: 4,4-Dimethylpimelic acid and ethanol.
Reduction: 4,4-Dimethylheptanediol.
Substitution: Various alkylated derivatives
Wissenschaftliche Forschungsanwendungen
4,4-Dimethylpimelic acid diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and other materials due to its ester functionality
Wirkmechanismus
The mechanism of action of 4,4-Dimethylpimelic acid diethyl ester primarily involves its reactivity as an ester. In biological systems, it can undergo hydrolysis to release 4,4-dimethylpimelic acid, which may interact with various enzymes and metabolic pathways. The ester groups can also participate in nucleophilic acyl substitution reactions, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Diethyl pimelate: Another ester of pimelic acid, but without the methyl groups at the 4th position.
Dimethyl pimelate: Similar structure but with methyl ester groups instead of ethyl.
Heptanedioic acid diethyl ester: Lacks the methyl groups at the 4th position
Uniqueness: 4,4-Dimethylpimelic acid diethyl ester is unique due to the presence of two methyl groups at the 4th position, which can influence its reactivity and physical properties. This structural feature can lead to different steric and electronic effects compared to its analogs, making it valuable in specific synthetic applications .
Eigenschaften
Molekularformel |
C13H24O4 |
|---|---|
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
diethyl 4,4-dimethylheptanedioate |
InChI |
InChI=1S/C13H24O4/c1-5-16-11(14)7-9-13(3,4)10-8-12(15)17-6-2/h5-10H2,1-4H3 |
InChI-Schlüssel |
LMPYRKAOINYIRA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC(C)(C)CCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


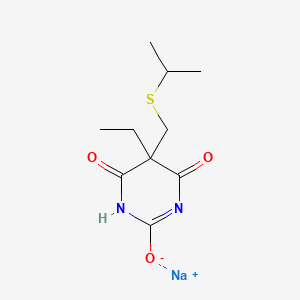
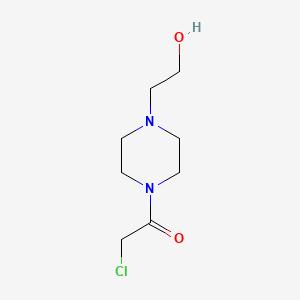
![3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13793333.png)

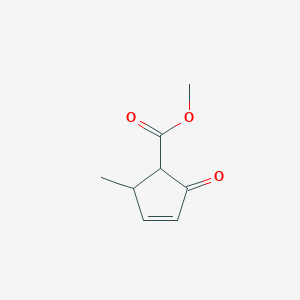

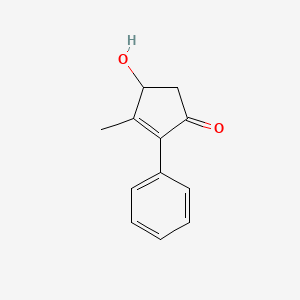

![N-Cyclopentyl-2-[[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio]-1H-benzimidazole-1-acetamide](/img/structure/B13793362.png)
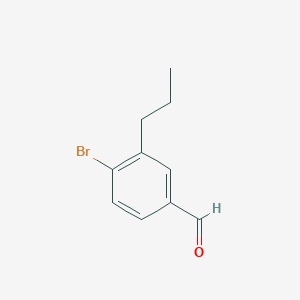
![5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI)](/img/structure/B13793375.png)
